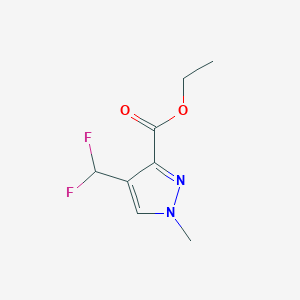
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated pyrazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of a pyrazole precursor with ethyl bromodifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors is also explored to optimize the production process and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate include:
Trifluoromethylated pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical properties and reactivities.
Difluoromethylated pyridines: These compounds share the difluoromethyl group but have a pyridine ring instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a difluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10F2N2O2 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
ethyl 4-(difluoromethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-5(7(9)10)4-12(2)11-6/h4,7H,3H2,1-2H3 |
Clave InChI |
MJTBKFSXVZULSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
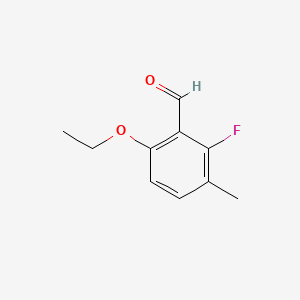
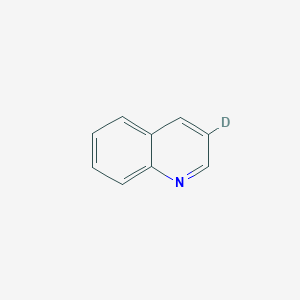
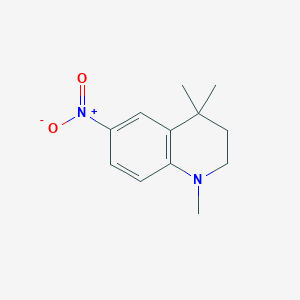
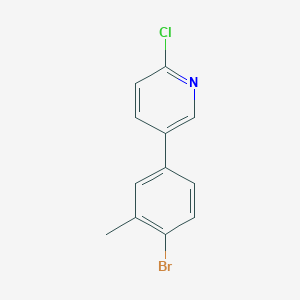

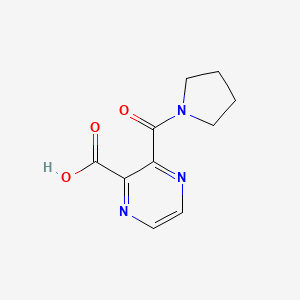
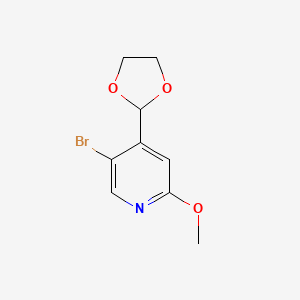
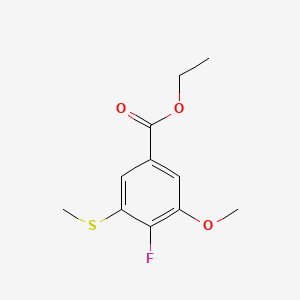
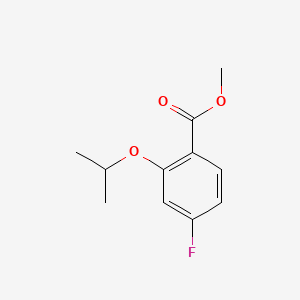
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)

